1,5-Di(piperidin-4-yl)pentane
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Overview
Description
1,5-Di(piperidin-4-yl)pentane is an organic compound with the molecular formula C15H30N2. It consists of a pentane backbone with piperidine groups attached at the 1 and 5 positions. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Di(piperidin-4-yl)pentane can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1,5-Di(piperidin-4-yl)pentane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Piperidinone derivatives
Reduction: Saturated piperidine derivatives
Substitution: Functionalized piperidine compounds
Scientific Research Applications
1,5-Di(piperidin-4-yl)pentane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Di(piperidin-4-yl)pentane involves its interaction with specific molecular targets. The piperidine moieties can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving receptor binding and modulation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Di(piperidin-4-yl)butane: Similar structure with a butane backbone instead of pentane.
1,6-Di(piperidin-4-yl)hexane: Similar structure with a hexane backbone.
1,5-Di(piperidin-4-yl)pentane-2-one: Contains a ketone group at the 2 position.
Uniqueness
This compound is unique due to its specific pentane backbone, which imparts distinct chemical and physical properties. Its structure allows for versatile functionalization and application in various fields .
Properties
Molecular Formula |
C15H30N2 |
---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
4-(5-piperidin-4-ylpentyl)piperidine |
InChI |
InChI=1S/C15H30N2/c1(2-4-14-6-10-16-11-7-14)3-5-15-8-12-17-13-9-15/h14-17H,1-13H2 |
InChI Key |
RJHHIFXQYGGTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCCCC2CCNCC2 |
Origin of Product |
United States |
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